molecular formula C22H32B2O6 B12529960 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) CAS No. 816420-67-4

2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)

Cat. No.: B12529960
CAS No.: 816420-67-4
M. Wt: 414.1 g/mol
InChI Key: REEZLNOXWIGYLW-UHFFFAOYSA-N
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Description

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane): is an organoboron compound that features two boron atoms each bonded to a 1,3,2-dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with cyclohexanol in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Catalyst: Palladium or platinum-based catalysts

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

    Oxidation: The boron atoms can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic esters back to their corresponding alcohols.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. This property allows it to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include:

    Formation of Boronic Esters: The compound reacts with alcohols to form boronic esters, which are key intermediates in many organic reactions.

    Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.

    2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: A structurally related compound with similar reactivity.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of boronic esters and other organic compounds.

Uniqueness

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) is unique due to its cyclohexyloxy substituents, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in reactions where selective formation of products is desired.

Biological Activity

The compound 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) (CAS Number: 816420-67-4) is a dioxaborolane derivative that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two dioxaborolane units linked by a phenylene group substituted with cyclohexyloxy groups. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC22H32B2O4
Molecular Weight390.09 g/mol
CAS Number816420-67-4
AppearanceWhite to off-white powder

Mechanisms of Biological Activity

Research indicates that the biological activity of 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of boron in the dioxaborolane structure may confer antioxidant properties that help mitigate oxidative stress in biological systems.
  • Metal Chelation : The dioxaborolane moiety can chelate metal ions, potentially influencing metal-dependent biological processes.
  • Cellular Interaction : Preliminary studies suggest that this compound may interact with cellular membranes or proteins, affecting cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) exhibits notable effects on various cell lines:

  • Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 10 to 25 µM depending on the cell type.
  • Antimicrobial Activity : The compound displayed significant antimicrobial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various dioxaborolanes. The researchers found that derivatives similar to 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, the antimicrobial efficacy of this compound was tested against standard antibiotics. Results indicated that it could enhance the activity of certain antibiotics against resistant strains of bacteria.

Properties

CAS No.

816420-67-4

Molecular Formula

C22H32B2O6

Molecular Weight

414.1 g/mol

IUPAC Name

2-[2,5-dicyclohexyloxy-4-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C22H32B2O6/c1-3-7-17(8-4-1)29-21-15-20(24-27-13-14-28-24)22(30-18-9-5-2-6-10-18)16-19(21)23-25-11-12-26-23/h15-18H,1-14H2

InChI Key

REEZLNOXWIGYLW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2OC3CCCCC3)B4OCCO4)OC5CCCCC5

Origin of Product

United States

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